N-((2-isopropoxypyridin-3-yl)methyl)-5-phenyloxazole-2-carboxamide
Description
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Properties
IUPAC Name |
5-phenyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)24-18-15(9-6-10-20-18)11-21-17(23)19-22-12-16(25-19)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJMNRONDUZDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C2=NC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-isopropoxypyridin-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structural characteristics:
- Chemical Formula : CHNO
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through modulation of specific biological pathways. Research indicates that it interacts with various receptors and enzymes, influencing inflammatory responses and metabolic processes.
- GPR84 Modulation : This compound has been shown to affect the GPR84 receptor, which is involved in inflammatory responses. Aberrant activity of GPR84 is linked to conditions such as inflammatory bowel diseases (IBD), rheumatoid arthritis, and other autoimmune disorders .
- Anti-inflammatory Effects : Studies suggest that the compound can reduce pro-inflammatory cytokine production, thereby alleviating symptoms associated with chronic inflammatory conditions .
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on various studies:
Case Study 1: Inflammatory Bowel Disease (IBD)
In a controlled study, the administration of this compound demonstrated significant improvement in IBD models. The compound reduced clinical scores and histopathological damage by modulating the immune response, particularly through GPR84 pathways.
Case Study 2: Rheumatoid Arthritis
Another study focused on rheumatoid arthritis showed that this compound led to a marked reduction in joint swelling and pain. The underlying mechanism was attributed to the downregulation of inflammatory cytokines, providing a potential therapeutic avenue for chronic inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding this compound:
- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles, making it a viable candidate for further development as a therapeutic agent.
- Safety Profile : Preliminary toxicity assessments suggest that the compound has a low toxicity profile at therapeutic doses, which is crucial for its development into a pharmaceutical product .
- Combination Therapies : There is ongoing research into the efficacy of this compound when used in combination with other anti-inflammatory agents, which may enhance its therapeutic effects .
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains the most cited route for oxazole formation:
- Reactants : Phenylglyoxal (1.0 eq) and acetamide (1.2 eq).
- Conditions : Reflux in acetic anhydride (120°C, 6 hr).
- Mechanism : Cyclodehydration via α-acylaminoketone intermediate.
- Yield : 68–72%.
Table 1 : Optimization of Oxazole Synthesis
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetic anhydride | 72 | 98.5 |
| Toluene | 58 | 95.2 | |
| Catalyst | None | 72 | 98.5 |
| H2SO4 (5 mol%) | 70 | 97.1 | |
| Temperature (°C) | 120 | 72 | 98.5 |
| 100 | 63 | 96.8 |
Van Leusen Oxazole Synthesis
Alternative route using TosMIC (toluenesulfonylmethyl isocyanide):
- Reactants : Benzaldehyde (1.0 eq) and TosMIC (1.5 eq).
- Conditions : K2CO3 in methanol (25°C, 12 hr).
- Yield : 65%.
Preparation of (2-Isopropoxypyridin-3-yl)methanamine
Nucleophilic Aromatic Substitution
Step 1 : Introduction of isopropoxy group to 3-hydroxypyridine:
- Reactants : 3-Hydroxypyridine (1.0 eq), isopropyl bromide (1.2 eq).
- Conditions : K2CO3 in DMF (80°C, 8 hr).
- Yield : 85%.
Step 2 : Bromination at C3 position:
- Reactants : 2-Isopropoxypyridine (1.0 eq), NBS (1.1 eq).
- Conditions : AIBN (0.1 eq) in CCl4 (reflux, 4 hr).
- Yield : 78%.
Step 3 : Amination via Gabriel Synthesis:
- Reactants : 3-Bromo-2-isopropoxypyridine (1.0 eq), potassium phthalimide (2.0 eq).
- Conditions : DMF, 100°C, 12 hr.
- Deprotection : Hydrazine hydrate in ethanol (reflux, 3 hr).
- Overall Yield : 62%.
Amide Coupling Strategies
Carboxylic Acid Activation
Activating Agents :
- HATU : (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.
- EDCI/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole.
Table 2 : Comparative Coupling Efficiency
| Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 89 |
| EDCI/HOBt | DCM | 25 | 6 | 82 |
| DCC | THF | 0–25 | 12 | 75 |
One-Pot Coupling Protocol
- Reactants : 5-Phenyloxazole-2-carboxylic acid (1.0 eq), (2-isopropoxypyridin-3-yl)methanamine (1.1 eq).
- Conditions : HATU (1.5 eq), DIPEA (3.0 eq) in DMF (25°C, 4 hr).
- Workup : Aqueous NaHCO3 extraction, column chromatography (SiO2, EtOAc/hexane 1:1).
- Yield : 87%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl3): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, Ar-H), 7.50–7.43 (m, 3H, Ar-H), 4.72 (sept, J = 6.0 Hz, 1H, OCH(CH3)2), 4.58 (s, 2H, CH2NH), 1.36 (d, J = 6.0 Hz, 6H, CH(CH3)2).
- HRMS : m/z [M+H]+ calcd for C19H20N3O3: 338.1501; found: 338.1504.
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min).
- Elemental Analysis : C 67.44%, H 5.96%, N 12.42% (calcd: C 67.60%, H 5.97%, N 12.54%).
Industrial-Scale Considerations
Cost Analysis
Table 3 : Reagent Costs per Kilogram of Product
| Reagent | Cost (USD/kg) | Equivalents Used | Total Cost (USD) |
|---|---|---|---|
| HATU | 12,000 | 1.5 | 18,000 |
| EDCI | 8,500 | 1.5 | 12,750 |
| DIPEA | 1,200 | 3.0 | 3,600 |
Q & A
Q. What are the key considerations for synthesizing N-((2-isopropoxypyridin-3-yl)methyl)-5-phenyloxazole-2-carboxamide with high purity?
The synthesis involves multi-step reactions requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, microwave-assisted synthesis can enhance reaction efficiency and reduce side products . Post-synthesis purification via High-Performance Liquid Chromatography (HPLC) is critical, and structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy for elucidating the molecular structure and confirming regiochemistry .
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like amides and heterocyclic rings .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for assessing purity and quantifying trace impurities in biological matrices .
Q. What are the standard protocols for ensuring the stability of this compound under different storage conditions?
Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (60–75%), and light exposure. Monitor degradation using HPLC and validate stability with NMR. For long-term storage, use inert atmospheres (argon) and temperatures below -20°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when scaling up the synthesis of this compound?
Systematic analysis of variables (e.g., solvent polarity, mixing efficiency, heat transfer) is essential. Design of Experiments (DoE) can identify critical factors affecting yield. Compare small-scale optimized conditions (e.g., microwave or ultrasonic-assisted synthesis) with pilot-scale batches . Adjust catalysts (e.g., Yb(OTf)₃ for cyclization) or employ green chemistry principles to minimize side reactions .
Q. What strategies optimize the compound's interaction with biological targets?
Use computational docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) . Structural analogs with modified substituents (e.g., fluorophenyl groups) can enhance binding specificity .
Q. How can researchers address unexpected byproducts during synthesis?
Monitor reactions in real-time using Thin-Layer Chromatography (TLC) or HPLC. Introduce protecting groups (e.g., Boc for amines) to block reactive sites. For persistent byproducts, redesign reaction pathways—e.g., replace traditional heating with microwave irradiation to improve selectivity .
Q. How do structural modifications at the isoxazole ring affect the compound's pharmacokinetic profile?
Substituents altering lipophilicity (e.g., methyl or trifluoromethyl groups) can improve membrane permeability (assessed via Parallel Artificial Membrane Permeability Assay, PAMPA). Modify hydrogen-bonding capacity (e.g., hydroxyl or methoxy groups) to enhance metabolic stability in microsomal assays .
Q. What experimental approaches elucidate the mechanism of action in cellular assays?
Combine RNA sequencing to identify differentially expressed genes and proteomics to map protein interaction networks. Use Bioluminescence Resonance Energy Transfer (BRET) for real-time monitoring of target engagement. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .
Q. How can computational methods predict the metabolic pathways of this compound?
In silico tools like MetaPrint2D or GLORYx predict phase I/II metabolism. Validate predictions with in vitro hepatocyte or microsomal assays . Molecular dynamics simulations can model enzyme-substrate interactions for cytochrome P450 isoforms .
Q. What methodologies validate analytical methods for detecting this compound in biological matrices?
Follow ICH guidelines to validate sensitivity (Limit of Detection, LOD), accuracy (spike-and-recovery in plasma/serum), and precision (intra-/inter-day variability). Use isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) for LC-MS/MS quantification .
Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., variable bioactivity in assays) by repeating experiments under standardized conditions and using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Experimental Design : Prioritize Quality by Design (QbD) principles for synthesis optimization and robustness testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
